Tubulin inhibitor 12
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Overview
Description
Tubulin inhibitor 12 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 12 involves multiple steps, including the formation of key intermediates through reactions such as Hantzsch synthesis, reductive amination, and amide formation . The specific conditions for these reactions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a larger scale .
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 12 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made to this compound. For example, oxidation might yield a more polar derivative, while substitution could introduce new functional groups that enhance the compound’s binding affinity to tubulin .
Scientific Research Applications
Tubulin inhibitor 12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of microtubule disruption on cellular processes.
Biology: Researchers use it to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Mechanism of Action
Tubulin inhibitor 12 exerts its effects by binding to the colchicine site on tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis . The molecular targets involved include the α- and β-tubulin subunits, and the pathways affected are primarily those related to cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin inhibitor that binds to the same site as tubulin inhibitor 12 but has different pharmacokinetic properties.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin and promotes microtubule assembly.
Vinblastine: A vinca alkaloid that binds to tubulin and prevents microtubule polymerization.
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action at the colchicine site, which allows it to effectively disrupt microtubule dynamics with potentially fewer side effects compared to other tubulin inhibitors .
Properties
IUPAC Name |
N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-26(17-18-10-4-2-5-11-18)24(27)21-16-23(19-12-6-3-7-13-19)25-22-15-9-8-14-20(21)22/h2-16H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYAMTMKRGNHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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